molecular formula C21H19NO4 B11318175 Propan-2-yl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Propan-2-yl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11318175
M. Wt: 349.4 g/mol
InChI Key: NGSVCFSZCBWOQR-UHFFFAOYSA-N
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Description

PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative-hypnotic effects . The compound’s structure features a benzoxepine core, which is a seven-membered ring containing oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of the benzoxepine ring through a 7-endo-dig cyclization mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The benzoxepine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of central benzodiazepine receptors, which are coupled with the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 3-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific benzoxepine core structure, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to interact with benzodiazepine receptors sets it apart from other benzoxepine derivatives and indole compounds.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

propan-2-yl 3-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C21H19NO4/c1-14(2)26-21(24)17-7-5-8-18(13-17)22-20(23)16-10-11-25-19-9-4-3-6-15(19)12-16/h3-14H,1-2H3,(H,22,23)

InChI Key

NGSVCFSZCBWOQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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